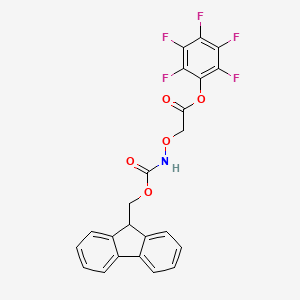

Fmoc-aminooxy-PFP ester

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C23H14F5NO5 |

|---|---|

Poids moléculaire |

479.4 g/mol |

Nom IUPAC |

(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)oxyacetate |

InChI |

InChI=1S/C23H14F5NO5/c24-17-18(25)20(27)22(21(28)19(17)26)34-16(30)10-33-29-23(31)32-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,29,31) |

Clé InChI |

DDAPVUAIRBGDPE-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NOCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-aminooxy-PFP Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-aminooxy-PFP ester, more formally known as Fmoc-aminooxyacetic acid pentafluorophenyl ester, is a bifunctional crosslinking reagent widely utilized in bioconjugation, peptide synthesis, and drug development. This guide provides a comprehensive overview of its chemical properties, synthesis, and core applications, with a focus on detailed experimental protocols and workflow visualizations.

The molecule features three key components:

-

Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the aminooxy functionality, crucial for controlled, sequential synthesis.

-

Aminooxy group (-O-NH2): A highly reactive nucleophile that readily and selectively reacts with aldehydes and ketones to form stable oxime linkages.

-

Pentafluorophenyl (PFP) ester: A highly reactive active ester used for efficient coupling with primary and secondary amines to form stable amide bonds. PFP esters are known for their high reactivity and greater stability against hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters.[1]

This combination makes this compound a versatile tool for conjugating molecules to proteins, peptides, and other biomolecules, or for use as a building block in the synthesis of complex molecular architectures.

Chemical Structure and Properties

The chemical structure of Fmoc-aminooxyacetic acid PFP ester is depicted below.

Caption: Chemical structure of (2,5-Dioxopyrrolidin-1-yl) 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)oxy)acetate.

Quantitative Data Summary

The key physicochemical properties of Fmoc-aminooxyacetic acid PFP ester are summarized in the table below for easy reference.

| Property | Value | Reference |

| Chemical Formula | C₂₃H₁₄F₅NO₅ | [2] |

| Molecular Weight | 479.35 g/mol | [2] |

| Physical Form | White solid | [2] |

| Solubility | Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO) | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the title compound and its primary application in bioconjugation.

Synthesis of Fmoc-aminooxyacetic acid PFP Ester

The synthesis of this compound is typically achieved by activating the carboxylic acid of its precursor, Fmoc-aminooxyacetic acid, with pentafluorophenol (B44920). A common and effective method utilizes a carbodiimide (B86325) coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC).

-

Dissolution: Dissolve Fmoc-aminooxyacetic acid (1 equivalent) and pentafluorophenol (1.1 equivalents) in a suitable anhydrous solvent, such as Dichloromethane (DCM) or Tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the reaction mixture to 0°C in an ice bath.

-

Coupling: Add a solution of DCC (1.1 equivalents) in the same anhydrous solvent dropwise to the cooled mixture while stirring.

-

Reaction: Allow the reaction to slowly warm to room temperature and continue stirring for 2 to 4 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Filter the reaction mixture to remove the DCU precipitate.

-

Wash the filtrate with a mild acid (e.g., 5% citric acid solution), followed by a mild base (e.g., 5% sodium bicarbonate solution), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

-

Purification: Concentrate the dried organic layer under reduced pressure. The resulting crude product can be purified by recrystallization or silica (B1680970) gel column chromatography to yield the final this compound.

Caption: Workflow for the synthesis of this compound via DCC coupling.

Bioconjugation to Amine-Containing Biomolecules

The PFP ester moiety of the molecule reacts efficiently with primary and secondary amines on biomolecules (e.g., lysine (B10760008) residues in proteins) to form stable amide bonds.[3] PFP esters are notably less susceptible to hydrolysis in aqueous buffers than NHS esters, leading to more efficient conjugation reactions.[3]

This protocol provides a general method for labeling proteins or other amine-containing biomolecules.

-

Materials & Reagents:

-

This compound

-

Biomolecule with free amine(s) (e.g., protein, peptide)

-

Reaction Buffer: Phosphate-buffered saline (PBS), borate (B1201080) buffer, or HEPES buffer (50–100 mM, pH 7.2–8.5).

-

Organic Co-solvent (if needed): Anhydrous DMSO or DMF.

-

Quenching Reagent (optional): Tris or glycine (B1666218) solution (1 M).

-

-

Procedure:

-

Prepare Biomolecule Solution: Dissolve the biomolecule in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Prepare PFP Ester Solution: Immediately before use, dissolve the this compound in a minimal amount of an organic co-solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10-50 mM).

-

Initiate Conjugation: Add a calculated molar excess (typically 5-20 fold) of the PFP ester solution to the biomolecule solution while gently stirring. The final concentration of the organic co-solvent in the reaction mixture should ideally be kept below 10% to avoid denaturation of the biomolecule.

-

Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C for sensitive biomolecules.

-

Quenching (Optional): To stop the reaction, add a quenching reagent (e.g., Tris buffer to a final concentration of 50 mM) to react with any excess PFP ester. Incubate for an additional 30 minutes.

-

Purification: Remove excess, unreacted PFP ester and other small molecules from the conjugated biomolecule using dialysis, size-exclusion chromatography (SEC), or spin filtration.

-

Characterization: Confirm the conjugation and determine the degree of labeling using methods such as mass spectrometry (MALDI-TOF or ESI-MS) or UV-Vis spectroscopy if the label has a chromophore.

-

Caption: General workflow for the bioconjugation of a PFP ester to a biomolecule.

PFP Esters vs. NHS Esters: A Comparative Advantage

In the field of bioconjugation, the choice of active ester is critical. While NHS esters are widely used, PFP esters offer distinct advantages, particularly concerning stability in aqueous environments.

-

Hydrolytic Stability: PFP esters are significantly less susceptible to spontaneous hydrolysis than NHS esters, especially in the optimal pH range for amine coupling (pH 7.2-8.5). This higher stability reduces the loss of the reactive group to side reactions with water, leading to more efficient and reproducible conjugations.

-

Reactivity: The pentafluorophenyl group is an excellent leaving group, making PFP esters highly reactive towards primary amines, ensuring rapid amide bond formation.

This relationship can be visualized as a logical decision flow for researchers selecting a reagent.

Caption: Decision logic: PFP esters offer higher stability against hydrolysis.

References

An In-Depth Technical Guide to the Synthesis of Fmoc-aminooxy-PFP Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Fmoc-aminooxy-pentafluorophenyl (PFP) ester, a critical reagent in bioconjugation and peptide chemistry. The highly reactive nature of the PFP ester facilitates efficient conjugation to various molecules, while the Fmoc-protected aminooxy group allows for the formation of stable oxime linkages. This document outlines the synthetic pathway, provides detailed experimental protocols, and presents relevant data for researchers in drug development and chemical biology.

Introduction

Fmoc-aminooxy-PFP ester, formally known as (9H-fluoren-9-yl)methyl (2-((2,3,4,5,6-pentafluorophenoxy)carbonyl)oxy)acetate, is a bifunctional linker widely employed in the chemical modification of biomolecules. The pentafluorophenyl ester serves as a highly activated leaving group for facile amide bond formation or other nucleophilic substitutions. The terminal aminooxy group provides a chemoselective handle for reaction with aldehydes and ketones to form stable oxime bonds. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group offers a stable yet readily cleavable protection for the aminooxy moiety, typically removed under mild basic conditions.

The synthesis of this reagent is generally accomplished in two key stages: the preparation of Fmoc-aminooxyacetic acid (Fmoc-Aoa-OH) and its subsequent esterification with pentafluorophenol (B44920).

Synthesis Pathway

The overall synthetic route to this compound is depicted below. The first step involves the protection of the aminooxy group of aminooxyacetic acid with the Fmoc group. The second step is the activation of the carboxylic acid of Fmoc-aminooxyacetic acid via esterification with pentafluorophenol, typically facilitated by a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC).

Caption: Overall workflow for the two-step synthesis of this compound.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of Fmoc-protected amino acids and their PFP esters.

Synthesis of Fmoc-aminooxyacetic acid (Fmoc-Aoa-OH)

Materials:

-

Aminooxyacetic acid hemihydrochloride

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium carbonate (Na₂CO₃)

-

Distilled water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve aminooxyacetic acid hemihydrochloride (1 equivalent) and sodium carbonate (2.5 equivalents) in a 1:1 mixture of 1,4-dioxane and water.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve Fmoc-Cl or Fmoc-OSu (1.1 equivalents) in 1,4-dioxane and add it dropwise to the cooled aminooxyacetic acid solution over 30 minutes with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the 1,4-dioxane under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted Fmoc-Cl and byproducts.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl, which will cause the Fmoc-aminooxyacetic acid to precipitate.

-

Collect the white precipitate by vacuum filtration and wash it thoroughly with cold water.

-

Dry the product under vacuum over anhydrous magnesium sulfate to yield Fmoc-aminooxyacetic acid as a white solid.

Synthesis of this compound

Materials:

-

Fmoc-aminooxyacetic acid (Fmoc-Aoa-OH)

-

Pentafluorophenol (PFP)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Anhydrous dichloromethane (B109758) (DCM) or ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Fmoc-aminooxyacetic acid (1 equivalent) and pentafluorophenol (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM.

-

Add the DCC solution dropwise to the cooled reaction mixture over 30 minutes.

-

Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.

-

Monitor the reaction for the formation of the dicyclohexylurea (DCU) byproduct, which will precipitate out of the solution.

-

Once the reaction is complete as indicated by TLC, filter off the DCU precipitate and wash it with a small amount of cold DCM.

-

Combine the filtrate and washings and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield the this compound as a white crystalline solid.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.

| Step | Product | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) |

| 1 | Fmoc-aminooxyacetic acid | Aminooxyacetic acid | Fmoc-Cl or Fmoc-OSu | 85-95 | >98 |

| 2 | This compound | Fmoc-aminooxyacetic acid | Pentafluorophenol, DCC | 70-85 | >99 |

Reaction Mechanism

The esterification of Fmoc-aminooxyacetic acid with pentafluorophenol using DCC proceeds through the activation of the carboxylic acid group.

Caption: Simplified mechanism of the DCC-mediated esterification reaction.

Conclusion

The synthesis of this compound is a straightforward two-step process that provides a valuable tool for researchers in peptide synthesis, drug development, and bioconjugation. The protocols outlined in this guide, based on well-established chemical principles, offer a reliable method for the preparation of this important reagent. Careful execution of the experimental procedures and appropriate purification techniques are essential for obtaining a high-purity product suitable for downstream applications.

A Technical Guide to Fmoc-Aminooxy-PFP Ester: Synthesis, Characterization, and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 9-fluorenylmethoxycarbonyl (Fmoc)-aminooxy-pentafluorophenyl (PFP) ester, a versatile reagent for bioconjugation. This document details its chemical properties, a general synthesis protocol, and its primary application in the stable and efficient labeling of biomolecules through oxime ligation.

Core Concepts and Chemical Properties

Fmoc-aminooxy-PFP ester is a bifunctional molecule designed for chemoselective ligation. It incorporates three key functional components:

-

Fmoc (9-fluorenylmethoxycarbonyl) Group: A base-labile protecting group for the aminooxy functionality. Its removal under mild basic conditions, typically with piperidine (B6355638), allows for the timely deprotection and subsequent reaction of the aminooxy group.

-

Aminooxy Group (-O-NH2): A highly reactive nucleophile that specifically reacts with aldehydes and ketones to form stable oxime bonds. This bioorthogonal reaction is central to its utility in bioconjugation.

-

Pentafluorophenyl (PFP) Ester: A highly reactive ester that readily reacts with primary and secondary amines to form stable amide bonds. PFP esters are known for their increased stability against hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters, offering a wider window for conjugation reactions in aqueous environments.[1][2]

The combination of these features allows for a two-step conjugation strategy. First, the PFP ester can be used to conjugate the molecule to a carrier with an available amine. Subsequently, after Fmoc deprotection, the aminooxy group is exposed for reaction with a carbonyl-containing molecule. However, its most common application involves the incorporation of the protected aminooxy group into a larger molecule (like a peptide during solid-phase synthesis) followed by deprotection and ligation.

Quantitative Data

| Property | Value | Source |

| Molecular Weight | 479.35 g/mol | [3] |

| Chemical Formula | C23H14F5NO5 | [3] |

| Purity | >95% | [3] |

| Physical Form | White solid | [3] |

| Solubility | Soluble in DCM, THF, DMF, and DMSO | [3] |

| Storage Conditions | 0-10 °C | [3] |

Synthesis and Experimental Protocols

General Synthesis of Fmoc-Amino Acid PFP Esters

Materials:

-

Fmoc-aminooxyacetic acid

-

Pentafluorophenyl trifluoroacetate (B77799) (PFP-TFA) or a similar activating agent

-

Anhydrous dichloromethane (B109758) (DCM) or a suitable aprotic solvent

-

Anhydrous pyridine (B92270) or another suitable base

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve Fmoc-aminooxyacetic acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add anhydrous pyridine to the solution.

-

Slowly add a solution of pentafluorophenyl trifluoroacetate in anhydrous DCM to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Experimental Protocol: Oxime Ligation for Bioconjugation

The primary application of this compound is in oxime ligation, a highly efficient and chemoselective method for conjugating molecules.[4][5][6] This protocol outlines the steps for labeling a target molecule containing an aldehyde or ketone group with a peptide or other molecule functionalized with an aminooxy group (derived from this compound).

Materials:

-

Fmoc-aminooxy-functionalized peptide or molecule

-

Aldehyde or ketone-containing target biomolecule

-

20% Piperidine in DMF for Fmoc deprotection

-

Anhydrous DMF

-

Reaction buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5)

-

Aniline (B41778) (as a catalyst, optional)

-

Purification system (e.g., RP-HPLC)

Procedure:

-

Fmoc Deprotection:

-

Dissolve the Fmoc-aminooxy-functionalized molecule in anhydrous DMF.

-

Add 20% piperidine in DMF to the solution.

-

Incubate at room temperature for 30 minutes to remove the Fmoc group, exposing the free aminooxy group.

-

Remove the piperidine and byproducts by precipitation with cold diethyl ether and centrifugation, or by evaporation and subsequent purification.

-

-

Oxime Ligation:

-

Dissolve the deprotected aminooxy-functionalized molecule and the aldehyde or ketone-containing target biomolecule in the reaction buffer.

-

For accelerated ligation, a catalyst such as aniline can be added to the reaction mixture.[4]

-

Incubate the reaction mixture at room temperature. The reaction is typically complete within a few hours.[4]

-

Monitor the progress of the ligation by LC-MS or RP-HPLC.

-

-

Purification:

-

Purify the resulting oxime-linked conjugate using an appropriate method, such as reverse-phase high-performance liquid chromatography (RP-HPLC), to remove unreacted starting materials and byproducts.

-

Visualizing the Workflow: Oxime Ligation

The following diagram illustrates the key steps in a typical bioconjugation workflow utilizing an Fmoc-aminooxy functionalized molecule.

Caption: Workflow for oxime ligation using an Fmoc-aminooxy functionalized molecule.

Applications in Research and Drug Development

The robust and specific nature of the oxime ligation enabled by reagents like this compound has led to its widespread use in various fields:

-

Peptide and Protein Labeling: The aminooxy group can be introduced into peptides during solid-phase peptide synthesis (SPPS), allowing for site-specific labeling with probes, tags, or other molecules.[6]

-

Antibody-Drug Conjugates (ADCs): The formation of stable oxime bonds is advantageous for creating ADCs, where a cytotoxic drug is linked to an antibody for targeted delivery to cancer cells.

-

PET Tracer Development: The rapid kinetics of oxime ligation are beneficial for the labeling of molecules with short-lived radioisotopes like 18F for positron emission tomography (PET) imaging.[4]

-

Surface Immobilization: Biomolecules functionalized with aminooxy groups can be immobilized on aldehyde- or ketone-modified surfaces for the development of biosensors and microarrays.

-

Hydrogel Formation: The cross-linking of polymers containing aminooxy and carbonyl groups via oxime ligation is a method for creating biocompatible hydrogels for tissue engineering and drug delivery.

References

- 1. Fmoc-Val-OPfp | 86060-87-9 | Benchchem [benchchem.com]

- 2. broadpharm.com [broadpharm.com]

- 3. Fmoc-aminooxyacetic acid PFP ester - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Fmoc-Aminooxy-PFP Ester: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the physical properties, experimental protocols, and key applications of Fmoc-aminooxy-PFP ester (Fmoc-Aoa-OPfp), a critical reagent for researchers, scientists, and professionals in the field of drug development and bioconjugation. This document consolidates essential data to facilitate its effective use in the laboratory.

Core Physical Properties

This compound is a white solid compound valued for its role as a bifunctional linker.[1] The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for controlled, stepwise synthesis, while the pentafluorophenyl (PFP) ester provides a highly reactive site for forming stable amide bonds.[2][3] A summary of its key physical properties is presented below.

| Property | Value | Reference |

| Chemical Formula | C₂₃H₁₄F₅NO₅ | [1] |

| Molecular Weight | 479.35 g/mol | [1] |

| Physical Form | White Solid | [1] |

| Solubility | Soluble in DCM, THF, DMF, and DMSO | [1] |

| Storage Conditions | 0-10 °C | [1] |

| Melting Point | Data not available for this specific ester. For reference, Fmoc-Ala-OPfp melts at 170-185 °C and Fmoc-Gly-OPfp melts at 155-160 °C. | [4][5] |

Experimental Protocols

The utility of this compound lies in its application in solid-phase peptide synthesis (SPPS) and bioconjugation. Below are detailed methodologies for its use in these key experimental workflows.

Solid-Phase Peptide Synthesis (SPPS) Workflow

Fmoc-aminooxy-PFP esters are employed as building blocks for incorporating an aminooxy functional group into a peptide sequence. This workflow follows the standard Fmoc-based SPPS cycle.

1. Resin Preparation:

-

Begin with a suitable resin, such as Wang or Rink Amide resin, depending on the desired C-terminal functionality.[2]

-

Swell the resin in an appropriate solvent like N,N-dimethylformamide (DMF) for at least one hour to ensure optimal reaction conditions.[6]

2. Fmoc Deprotection:

-

Treat the Fmoc-protected peptide-resin with a 20% solution of piperidine (B6355638) in DMF for approximately 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[2][7]

-

Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[7]

3. Coupling of this compound:

-

Dissolve the this compound (typically 3 equivalents) in DMF. The addition of a coupling catalyst like 1-hydroxybenzotriazole (B26582) (HOBt) can be beneficial.[8]

-

Add the solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature to ensure complete amide bond formation.[2]

-

Wash the resin extensively with DMF to remove any unreacted reagents.

4. Chain Elongation:

-

Repeat the deprotection and coupling steps with subsequent Fmoc-protected amino acids until the desired peptide sequence is synthesized.[2]

5. Cleavage and Deprotection:

-

Once the synthesis is complete, treat the resin with a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA) with scavengers such as water and triisopropylsilane (B1312306) (TIS), to cleave the peptide from the resin and remove side-chain protecting groups.[2]

Bioconjugation to Amine-Containing Biomolecules

The pentafluorophenyl ester of this compound is a highly reactive group that readily forms stable amide bonds with primary and secondary amines on biomolecules such as proteins and peptides.[3][9] PFP esters are noted to be less susceptible to hydrolysis than their N-hydroxysuccinimide (NHS) ester counterparts, offering greater efficiency in aqueous solutions.[9]

1. Preparation of Biomolecule:

-

Dissolve the amine-containing biomolecule (e.g., protein, peptide) in a suitable reaction buffer. A pH range of 7.2-8.5 is optimal for the reaction with primary amines.[9][10] Commonly used buffers include phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate buffers.[9] Avoid buffers containing primary amines like Tris or glycine, as they will compete in the reaction.[11]

2. Preparation of this compound Solution:

-

Immediately before use, dissolve the this compound in an anhydrous organic solvent such as DMSO or DMF.[11][12] Stock solutions are not recommended due to the potential for hydrolysis.[12]

3. Conjugation Reaction:

-

Slowly add the desired molar excess of the this compound solution to the biomolecule solution with gentle mixing.[9]

-

Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C.[9]

4. Quenching and Purification:

-

If necessary, the reaction can be quenched by adding a buffer containing primary amines, such as Tris.[9]

-

Purify the resulting conjugate using standard techniques like dialysis or size-exclusion chromatography to remove unreacted PFP ester and byproducts.[11]

Logical Relationship of Functional Groups

The strategic design of this compound allows for orthogonal reactivity, which is fundamental to its utility in chemical biology and drug development.

-

The Fmoc group serves as a temporary protecting group for the aminooxy functionality. It is stable under the conditions required for PFP ester reactions but can be selectively removed using a mild base, typically piperidine.

-

The Aminooxy group provides a versatile handle for subsequent modifications. It can react with aldehydes and ketones to form stable oxime linkages, a common strategy in bioconjugation and the synthesis of complex molecules.

-

The PFP ester is a highly activated carboxylic acid derivative. The electron-withdrawing nature of the pentafluorophenyl group makes it an excellent leaving group, facilitating the efficient formation of amide bonds with primary and secondary amines under mild conditions.

References

- 1. Fmoc-aminooxyacetic acid PFP ester - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. benchchem.com [benchchem.com]

- 8. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. precisepeg.com [precisepeg.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. broadpharm.com [broadpharm.com]

- 12. benchchem.com [benchchem.com]

Navigating the Solubility of Fmoc-Aminooxy-PFP Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-aminooxy-PFP ester, a key reagent in bioconjugation and peptide synthesis, offers a versatile platform for the introduction of an aminooxy functional group. The fluorenylmethyloxycarbonyl (Fmoc) protecting group provides a readily cleavable handle under basic conditions, while the pentafluorophenyl (PFP) ester serves as an excellent activated leaving group for efficient coupling reactions. Understanding the solubility of this compound in various organic solvents is paramount for its effective handling, storage, and application in synthetic workflows. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a detailed protocol for its solubility determination, and presents a logical framework for solvent selection.

Solubility Profile of this compound

While precise quantitative solubility data for this compound is not extensively documented in publicly available literature, qualitative solubility information has been reported. The compound is generally soluble in a range of common organic solvents used in peptide synthesis and bioconjugation.

Table 1: Qualitative Solubility of this compound

| Solvent | Abbreviation | Solubility |

| Dichloromethane | DCM | Soluble[1] |

| Tetrahydrofuran | THF | Soluble[1] |

| N,N-Dimethylformamide | DMF | Soluble[1] |

| Dimethyl sulfoxide | DMSO | Soluble[1] |

The pentafluorophenyl ester moiety generally enhances the solubility of Fmoc-protected amino acids in organic solvents, facilitating efficient coupling reactions. The choice of solvent can significantly impact reaction kinetics, impurity profiles, and overall yield.

Experimental Protocol: Determination of Equilibrium Solubility

For researchers requiring precise quantitative solubility data for specific applications, the following experimental protocol, adapted from established methodologies for similar Fmoc-protected compounds, can be employed. This method utilizes the isothermal shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound

-

High-purity organic solvent of choice (e.g., DCM, THF, DMF, DMSO)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

HPLC system with a suitable UV detector and a reverse-phase C18 column

-

Mobile phase (e.g., acetonitrile/water gradient)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials.

-

Solvent Addition: Add a known volume of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker or with a magnetic stir bar. Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed to permit the undissolved solid to settle. For solvents where settling is slow, centrifuge the vials at a high speed to pellet the excess solid.

-

Sample Dilution: Carefully withdraw a known volume of the clear supernatant (the saturated solution) and dilute it with a suitable solvent (compatible with the HPLC mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve.

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound with known concentrations in the same solvent used for dilution.

-

Inject the standard solutions into the HPLC system to construct a calibration curve by plotting peak area against concentration.

-

Inject the diluted sample solutions and record the corresponding peak areas.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Visualization of Experimental and Logical Workflows

To further elucidate the processes involved in utilizing and characterizing this compound, the following diagrams, generated using the DOT language, provide clear visual representations.

References

Stability and Storage of Fmoc-aminooxy-PFP Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Fmoc-aminooxy-PFP ester (9-fluorenylmethoxycarbonyl-aminooxy-pentafluorophenyl ester). Understanding the stability profile of this reagent is critical for its effective use in bioconjugation, peptide synthesis, and the development of novel therapeutics. This document outlines the key factors influencing its stability, provides recommended storage and handling procedures, and details experimental protocols for stability assessment.

Chemical Structure and Properties

This compound is a bifunctional reagent featuring a base-labile Fmoc protecting group and a highly reactive PFP ester. The aminooxy group provides a versatile handle for conjugation to carbonyl-containing molecules.

| Property | Value | Source |

| Molecular Formula | C₂₃H₁₄F₅NO₅ | [1] |

| Molecular Weight | 479.35 g/mol | [1] |

| Appearance | White solid | [1] |

| Solubility | Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) | [1] |

Recommended Storage and Handling

Proper storage and handling are paramount to maintain the integrity and reactivity of this compound. The presence of both a moisture-sensitive active ester and a base-labile protecting group necessitates careful attention to the storage environment.

Short-Term and Long-Term Storage

| Condition | Temperature | Duration | Rationale |

| Solid (Unopened Vial) | 0-10 °C | Short-term | Minimizes thermal degradation. |

| -20 °C | Long-term | Recommended for preserving the integrity of the PFP ester and preventing hydrolysis.[2] | |

| Stock Solutions | -20 °C | Up to 1 month | Prevents degradation in solution. Avoid repeated freeze-thaw cycles.[3][4] |

| -80 °C | Up to 6 months | For extended storage of solutions.[3] |

Handling Recommendations:

-

Moisture Protection: this compound is moisture-sensitive.[2] Store in a tightly sealed container, preferably in a desiccator, to prevent hydrolysis of the PFP ester.

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to further minimize exposure to moisture and oxygen.

-

Light Protection: The Fmoc group can be light-sensitive. Store the compound in a dark or amber vial to prevent photodegradation.[4]

-

Solvent Purity: Use anhydrous, amine-free solvents when preparing solutions to avoid premature cleavage of the Fmoc group and reaction with the PFP ester.[4]

Stability Profile

The stability of this compound is primarily influenced by its two key functional moieties: the Fmoc group and the PFP ester.

Hydrolytic Stability

The PFP ester is susceptible to hydrolysis, which converts the reactive ester to a non-reactive carboxylic acid. While PFP esters are generally more resistant to hydrolysis than N-hydroxysuccinimide (NHS) esters, they will still degrade in the presence of water, with the rate of hydrolysis increasing with higher pH.[2]

The Fmoc group is relatively stable under neutral and acidic conditions but is highly susceptible to cleavage under basic conditions.

Thermal Stability

The Fmoc protecting group can be cleaved at elevated temperatures. Studies have shown that thermal cleavage of Fmoc groups can occur at temperatures as high as 120°C in solvents like DMSO, leading to the formation of dibenzofulvene and the free amine.[1][3] While such high temperatures are not typical for storage, this indicates a potential degradation pathway if the compound is exposed to excessive heat.

Photostability

The fluorenyl moiety of the Fmoc group can absorb UV light, making the compound potentially susceptible to photodegradation. It is recommended to protect the compound from light during storage and handling to prevent potential degradation of the Fmoc group.[4]

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for troubleshooting and ensuring the quality of the reagent.

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

Due to the limited availability of specific quantitative stability data for this compound, the following protocols are provided to enable researchers to assess its stability under their specific experimental conditions.

Protocol 1: Determination of Hydrolytic Stability by UPLC-MS

This protocol outlines a method to determine the rate of hydrolysis of this compound at different pH values.

Materials:

-

This compound

-

Anhydrous Acetonitrile (ACN)

-

Buffers of varying pH (e.g., pH 4, 7, and 9)

-

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) system with a C18 column

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

Procedure:

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous ACN.

-

For each pH to be tested, prepare a reaction solution by diluting the stock solution into the respective buffer to a final concentration of 1 mg/mL.

-

Incubate the reaction solutions at a controlled temperature (e.g., 25°C).

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction solution.

-

Immediately quench the reaction by diluting the aliquot in a 1:1 mixture of ACN and water containing 0.1% formic acid to prevent further degradation.

-

Analyze the quenched samples by UPLC-MS.

-

Monitor the disappearance of the peak corresponding to this compound and the appearance of the peak corresponding to the hydrolyzed product (Fmoc-aminooxy-carboxylic acid).

-

Calculate the half-life (t₁/₂) of the ester at each pH by plotting the natural logarithm of the peak area of the starting material versus time.

Caption: Workflow for determining the hydrolytic stability of this compound.

Protocol 2: Assessment of Thermal Stability

This protocol provides a method to evaluate the thermal stability of solid this compound.

Materials:

-

This compound (solid)

-

Oven or heating block

-

Anhydrous DMSO

-

UPLC-MS system

Procedure:

-

Place accurately weighed samples of solid this compound in sealed vials.

-

Expose the vials to different temperatures (e.g., 40°C, 60°C, 80°C) for a defined period (e.g., 24, 48, 72 hours).

-

Include a control sample stored at the recommended storage temperature (-20°C).

-

After the incubation period, allow the vials to cool to room temperature.

-

Dissolve the contents of each vial in a known volume of anhydrous DMSO.

-

Analyze the solutions by UPLC-MS to determine the purity of the this compound.

-

Compare the purity of the heated samples to the control sample to assess the extent of thermal degradation.

Protocol 3: Evaluation of Photostability

This protocol describes a method to assess the stability of this compound upon exposure to light.

Materials:

-

This compound

-

Anhydrous ACN

-

Clear and amber vials

-

Controlled light source (e.g., UV lamp or photostability chamber)

-

UPLC-MS system

Procedure:

-

Prepare a solution of this compound in anhydrous ACN.

-

Aliquot the solution into both clear and amber (or foil-wrapped) vials. The amber vials will serve as the dark control.

-

Expose the vials to a controlled light source for a specified duration.

-

At various time points, withdraw samples from both the clear and amber vials.

-

Analyze the samples by UPLC-MS to determine the concentration of this compound.

-

Compare the concentration of the compound in the light-exposed samples to the dark controls to quantify any photodegradation.

Conclusion

The stability of this compound is critical for its successful application in scientific research and drug development. As a solid, the compound should be stored at 0-10°C for short-term use and at -20°C for long-term storage, always protected from moisture and light. Solutions should be prepared fresh using anhydrous, amine-free solvents and stored at -20°C or -80°C for limited periods. The primary degradation pathways include hydrolysis of the PFP ester and base-catalyzed or thermally induced cleavage of the Fmoc group. The provided experimental protocols offer a framework for researchers to determine the stability of this reagent under their specific laboratory conditions, ensuring reliable and reproducible results.

References

Technical Guide: Mechanism and Application of Fmoc-Aminooxy-PFP Ester for Bioconjugation

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It elucidates the core mechanism of action of Fmoc-aminooxy-PFP (pentafluorophenyl) ester, a bifunctional reagent pivotal for the site-specific modification of biomolecules through oxime ligation. This document provides structured data, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding and practical application of this versatile chemical tool.

Core Mechanism of Action

The functionality of Fmoc-aminooxy-PFP ester is rooted in a two-stage mechanism. The first stage involves the formation of a stable amide bond, followed by a bioorthogonal oxime ligation.

Stage 1: Amine Acylation via PFP Ester

The pentafluorophenyl (PFP) ester is a highly reactive functional group that readily undergoes nucleophilic acyl substitution with primary amines, such as the ε-amino group of lysine (B10760008) residues on a protein's surface. This reaction results in the formation of a stable amide bond, effectively conjugating the Fmoc-protected aminooxy moiety to the target biomolecule. PFP esters are favored in bioconjugation due to their high reactivity and relative resistance to hydrolysis in aqueous media compared to other active esters like N-hydroxysuccinimide (NHS) esters.[1][2][3] The reaction is typically performed in a buffer with a slightly basic pH (7.2-8.5) to ensure the amine nucleophile is sufficiently deprotonated and reactive.[3][4]

Stage 2: Oxime Ligation following Fmoc Deprotection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for the highly reactive aminooxy functional group. It is stable under the conditions required for the PFP ester-amine reaction but can be selectively removed under mild basic conditions. The standard procedure for Fmoc deprotection involves treatment with a solution of piperidine (B6355638) in an organic solvent like N,N-dimethylformamide (DMF).[5][6]

Once the Fmoc group is cleaved, the deprotected aminooxy group is available to react with a carbonyl group (an aldehyde or a ketone) on a second molecule of interest. This reaction, known as oxime ligation, forms a stable oxime bond.[7][8] Oxime ligation is a bioorthogonal reaction, meaning it proceeds with high specificity and efficiency under physiological conditions without interfering with native biological processes. The reaction rate can be enhanced by the use of aniline-based catalysts and is most efficient in a slightly acidic pH range (4.0-7.0).[7][8]

Quantitative Data

The selection of a bioconjugation strategy often depends on a careful evaluation of reaction kinetics and stability. The following tables summarize key quantitative parameters for PFP esters and oxime ligation.

Table 1: Comparative Reactivity of Active Esters

| Feature | PFP Ester | NHS Ester |

| Relative Coupling Speed | ~111 | 1 (Reference) |

| Susceptibility to Hydrolysis | Lower | Higher |

| Optimal pH for Amine Conjugation | 7.2 - 8.5 | 7.0 - 8.5 |

Data compiled from sources discussing the general properties of active esters. The relative coupling speed is in comparison to a nitrophenyl ester.[1][3][9]

Table 2: Hydrolytic Stability of Active Ester Terminated Self-Assembled Monolayers (SAMs)

| pH | Active Ester | Half-Life (t½) in minutes |

| 7.0 | TFP | 10,000 |

| NHS | 3,000 | |

| 8.0 | TFP | 2,000 |

| NHS | 400 | |

| 10.0 | TFP | 60 |

| NHS | 10 |

This table presents data for Tetrafluorophenyl (TFP) esters, which serve as a close proxy for the stability of PFP esters, demonstrating superior stability over NHS esters, especially at neutral and slightly basic pH.[10]

Table 3: Characteristics of Oxime Ligation

| Feature | Description |

| Reaction Rate Constant (k) | 10⁻³ - 10³ M⁻¹s⁻¹ |

| Optimal pH | 4.0 - 7.0 (can be catalyzed at neutral pH) |

| Catalyst | Aniline (B41778) and its derivatives |

| Stability of Conjugate | High hydrolytic stability |

Data reflects the general characteristics of oxime ligation chemistry.[7]

Experimental Protocols

The following section provides detailed methodologies for the key experimental steps involving this compound.

Protocol for Protein Modification with this compound

This protocol outlines the steps for conjugating the Fmoc-aminooxy moiety to a protein via its primary amines.

Materials:

-

Protein of interest

-

This compound

-

Reaction Buffer: 100 mM sodium bicarbonate buffer, pH 8.5

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Desalting column (e.g., Zeba™ spin desalting column, 7 kDa MWCO)

-

Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of ≥1 mg/mL in the reaction buffer. This can be achieved by buffer exchange using a desalting column.

-

Reagent Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

-

Conjugation Reaction:

-

While gently vortexing the protein solution, add the desired molar excess of the this compound stock solution (typically 5-15 molar equivalents).

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring or rocking.

-

-

Purification: Remove the unreacted this compound and byproducts by buffer exchange into the desired storage buffer using a desalting column.

Protocol for Fmoc Deprotection

This protocol describes the removal of the Fmoc group to expose the reactive aminooxy group.

Materials:

-

Fmoc-aminooxy-modified protein

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Washing Solution: DMF

-

Dialysis or buffer exchange system

Procedure:

-

Solvent Exchange (if necessary): If the protein is in an aqueous buffer, it may need to be transferred to a solvent system compatible with the deprotection solution. Alternatively, for robust proteins, the deprotection solution can be added directly, though this may require optimization.

-

Deprotection Reaction:

-

Add the 20% piperidine in DMF solution to the modified protein. The volume and concentration may require optimization based on the protein's sensitivity.

-

Incubate for 10-30 minutes at room temperature.

-

-

Purification: Immediately remove the piperidine and DMF. This is typically achieved through extensive dialysis against the buffer for the subsequent oxime ligation step or through a desalting column.

Protocol for Oxime Ligation

This protocol details the reaction of the aminooxy-functionalized protein with an aldehyde or ketone-containing molecule.

Materials:

-

Aminooxy-functionalized protein

-

Aldehyde or ketone-containing molecule

-

Ligation Buffer: 100 mM phosphate (B84403) buffer, pH 6.0-7.0

-

Aniline catalyst stock solution (e.g., 100 mM in DMSO)

Procedure:

-

Reactant Preparation:

-

Dissolve the aminooxy-functionalized protein in the ligation buffer.

-

Dissolve the aldehyde or ketone-containing molecule in the same buffer.

-

-

Ligation Reaction:

-

Add the aldehyde or ketone-containing molecule to the protein solution at a desired molar excess.

-

Add the aniline catalyst to a final concentration of 10-100 mM.

-

Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by SDS-PAGE, HPLC, or mass spectrometry.

-

-

Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove unreacted molecules and the catalyst.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key chemical pathways and experimental workflows described in this guide.

Caption: Chemical mechanism of this compound.

Caption: Experimental workflow for bioconjugation.

References

- 1. benchchem.com [benchchem.com]

- 2. Selective Labeling of Polypeptides Using Protein Farnesyltransferase via Rapid Oxime Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. peptide.com [peptide.com]

- 9. biotium.com [biotium.com]

- 10. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Insights into Fmoc-Aminooxy-PFP Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and synthetic workflow for N-(9-Fluorenylmethoxycarbonyl)-aminooxy-pentafluorophenyl ester (Fmoc-aminooxy-PFP ester). While specific experimental datasets for this compound are not publicly available in peer-reviewed literature, this document compiles predicted spectroscopic data based on the analysis of its constituent functional groups, alongside a generalized, robust experimental protocol for its synthesis and characterization.

I. Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound. These values are predictions based on typical chemical shifts for the Fmoc protecting group, the aminooxy moiety, and the pentafluorophenyl ester activating group. Actual experimental values may vary based on solvent, concentration, and instrument calibration.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Fmoc-H (aromatic) | 7.80 - 7.30 | Multiplet |

| Fmoc-CH | 4.50 - 4.20 | Triplet |

| Fmoc-CH₂ | 4.20 - 4.00 | Doublet |

| -O-NH₂ | 5.50 - 5.00 | Broad Singlet |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |

| Fmoc C=O | 156.0 - 154.0 |

| Fmoc Aromatic C | 144.0 - 120.0 |

| Fmoc CH | 68.0 - 66.0 |

| Fmoc CH₂ | 48.0 - 46.0 |

| PFP C-O | 142.0 - 138.0 (multiplet due to C-F coupling) |

| PFP C-F | 138.0 - 135.0 (multiplet due to C-F coupling) |

| Ester C=O | 165.0 - 160.0 |

Table 3: Predicted Mass Spectrometry Data

| Ion Type | Predicted m/z | Notes |

| [M+H]⁺ | 495.1 | Calculated for C₂₃H₁₄F₅NO₅ |

| [M+Na]⁺ | 517.1 | Common adduct in ESI-MS |

| [M-PFP]⁺ | 312.1 | Fragmentation loss of pentafluorophenol (B44920) |

| Fmoc-CH₂⁺ | 179.1 | Characteristic fragment of the Fmoc group |

II. Experimental Protocols

The following is a generalized experimental protocol for the synthesis and characterization of this compound. This protocol is based on standard methods for the synthesis of activated esters used in peptide chemistry.

Synthesis of this compound

-

Starting Material Preparation: Fmoc-aminooxyacetic acid (Fmoc-Aoa-OH) is used as the starting material.

-

Dissolution: Dissolve Fmoc-Aoa-OH (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM) or ethyl acetate.

-

Activation: Add pentafluorophenol (PFP-OH) (1.1 equivalents) to the solution.

-

Coupling Agent Addition: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.1 equivalents) to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove the urea (B33335) byproduct. Wash the filtrate with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel or by recrystallization.

Spectroscopic Characterization

-

NMR Spectroscopy:

-

Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Record ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Use the solvent peak as an internal reference.

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

-

Analyze the sample using electrospray ionization mass spectrometry (ESI-MS) in positive ion mode to observe the protonated molecular ion and common adducts.

-

III. Workflow and Pathway Visualizations

The following diagrams illustrate the key processes involved with this compound.

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Caption: A diagram showing the application of this compound in bioconjugation via oxime ligation.

A Technical Guide to the Purity and Quality Specifications of Fmoc-Aminooxy-PFP Ester

For researchers, scientists, and professionals in drug development, the purity and quality of reagents are paramount to achieving reliable and reproducible results. Fmoc-aminooxy-PFP ester (Fluorenylmethyloxycarbonyl-aminooxy-pentafluorophenyl ester) is a critical building block in the synthesis of modified peptides and other bioconjugates. This guide provides an in-depth overview of its purity and quality specifications, along with the methodologies used for their determination.

Core Quality Specifications

The quality of this compound is assessed through a variety of physicochemical parameters. These specifications ensure the identity, purity, and stability of the compound, which are crucial for its successful application in synthesis.

| Parameter | Specification | Analytical Method |

| Appearance | White to off-white solid | Visual Inspection |

| Purity | >95% | High-Performance Liquid Chromatography (HPLC) |

| Identity | Conforms to structure | ¹H NMR, Mass Spectrometry (MS) |

| Solubility | Soluble in DCM, THF, DMF, and DMSO | Solubility Test |

| Storage | Store at 0-10 °C | - |

| Data synthesized from publicly available product information.[1] |

Experimental Protocols for Quality Control

The following are detailed methodologies for the key experiments cited in the quality control of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of this compound. It separates the main compound from any impurities, allowing for quantification.

Principle: Reversed-phase HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase is used with a polar mobile phase. The Fmoc group provides a strong chromophore for UV detection.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA) or Formic acid (FA)

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA or FA in water.

-

Mobile Phase B: 0.1% ACN in water with 0.1% TFA or FA.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm or 265 nm (for the Fmoc group)

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

Gradient: A typical gradient would be to start with a lower percentage of Mobile Phase B, and gradually increase it over 20-30 minutes to elute the compound and any impurities. For example, 40-100% B over 20 minutes.

-

-

Data Analysis: The purity is calculated by integrating the peak area of the main compound and expressing it as a percentage of the total peak area.

Identity Confirmation by ¹H NMR and Mass Spectrometry (MS)

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are used to confirm the chemical structure of the compound.

¹H NMR Spectroscopy:

Principle: ¹H NMR provides information about the number and types of protons in a molecule, as well as their chemical environment. This allows for the verification of the key functional groups in this compound.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).

-

Data Analysis: The spectrum should show characteristic peaks corresponding to the protons of the Fmoc group, the aminooxy moiety, and the pentafluorophenyl ring. The integration of these peaks should be consistent with the number of protons in each part of the molecule.

Mass Spectrometry (MS):

Principle: MS measures the mass-to-charge ratio of ions. This allows for the determination of the molecular weight of the compound, providing strong evidence for its identity.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).

-

Data Acquisition: Infuse the sample into the mass spectrometer (e.g., using electrospray ionization - ESI).

-

Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M+Na]⁺) of this compound (C₂₃H₁₄F₅NO₅, MW: 479.35).[1]

Monitoring Fmoc Deprotection by UV-Vis Spectroscopy

While not a direct measure of the purity of the ester itself, monitoring the cleavage of the Fmoc group is a critical quality control step in its application (e.g., solid-phase peptide synthesis).

Principle: The Fmoc group, when cleaved by a base like piperidine (B6355638), forms a dibenzofulvene-piperidine adduct that has a strong UV absorbance around 301 nm.[2][3] The amount of this adduct can be quantified to determine the extent of Fmoc loading on a resin or the completion of a deprotection step.

Procedure:

-

Fmoc Cleavage: Treat the Fmoc-containing sample (e.g., this compound coupled to a resin) with a solution of 20% piperidine in DMF.[3]

-

Sample Collection: Collect the filtrate containing the cleaved Fmoc adduct.

-

UV-Vis Measurement: Dilute an aliquot of the filtrate with a suitable solvent and measure the absorbance at ~301 nm using a UV-Vis spectrophotometer.[2][3]

-

Quantification: The concentration of the Fmoc group can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of the dibenzofulvene-piperidine adduct (a known value), b is the path length of the cuvette, and c is the concentration.

Visualizing Workflows and Structures

Diagrams are essential for understanding complex chemical structures and experimental processes.

Caption: Key functional groups of the this compound molecule.

Note: The above DOT script is a template. For actual rendering, image files for the chemical structures of the Fmoc and PFP groups would be required.

Caption: Quality control workflow for this compound.

References

The Aminooxy Group: A Linchpin in Modern Bioconjugation and Drug Development

An In-depth Technical Guide to Understanding its Reactivity

For researchers, scientists, and drug development professionals, the ability to selectively and stably connect molecules is paramount. Among the chemical functionalities enabling such precision, the aminooxy group stands out for its unique reactivity profile, forming the basis of the robust and versatile oxime ligation. This technical guide provides a comprehensive exploration of the core principles governing aminooxy group reactivity, offering insights into its application for creating sophisticated biomolecular conjugates.

Core Principles of Aminooxy Reactivity: The Oxime Ligation

The hallmark of the aminooxy group (R-O-NH₂) is its enhanced nucleophilicity compared to a typical amine, a phenomenon known as the "alpha effect"[1]. This heightened reactivity is central to its signature reaction: the oxime ligation. This reaction involves the chemoselective condensation of an aminooxy group with an aldehyde or ketone to form a stable oxime bond (C=N-O)[2][3][4][5].

The reaction proceeds under mild, aqueous conditions, a critical advantage for biological applications where preserving the structure and function of sensitive biomolecules is essential[5][6][7]. The resulting oxime linkage is significantly more stable than analogous imine and hydrazone bonds, particularly against hydrolysis at physiological pH[6][8][9][10][11][12].

Reaction Mechanism and Influencing Factors

The formation of an oxime is a pH-dependent process. The reaction rate is typically optimal under slightly acidic conditions (pH 4-5), which facilitates the protonation of the carbonyl group, making it more electrophilic, and the subsequent dehydration of the hemiaminal intermediate[2][13]. However, for many biological applications, performing the ligation at neutral pH is necessary, albeit with a slower reaction rate[13][14].

Several factors critically influence the rate and efficiency of oxime ligation:

-

pH: As mentioned, a mildly acidic pH generally accelerates the reaction. However, catalysis can enable efficient ligation at neutral pH.

-

Catalysts: Aniline and its derivatives, such as p-phenylenediamine (B122844) (pPDA) and m-phenylenediamine (B132917) (mPDA), are effective nucleophilic catalysts that can significantly accelerate oxime ligation, especially at neutral pH[2][3][14][15][16][17][18]. mPDA, in particular, has shown superior catalytic efficiency due to its higher aqueous solubility, allowing for higher catalyst concentrations[15][16].

-

Reactant Structure: The electronic and steric properties of both the aminooxy compound and the carbonyl partner play a significant role. Electron-deficient carbonyl groups tend to react more rapidly[13]. Ketones generally react more slowly than aldehydes, and sterically hindered reactants can also decrease the reaction rate[8][13].

-

Solvent: While the reaction is often performed in aqueous media, the use of organic co-solvents like DMF or ethanol (B145695) can enhance the solubility of reactants and accelerate the reaction[2].

Below is a diagram illustrating the uncatalyzed and aniline-catalyzed mechanisms of oxime ligation.

Quantitative Analysis of Aminooxy Reactivity

The efficiency of oxime ligation can be quantified through kinetic studies and equilibrium constants. The tables below summarize key quantitative data from the literature, providing a comparative overview of reaction rates and stability.

Table 1: Second-Order Rate Constants for Oxime Ligation

| Carbonyl Substrate | Aminooxy Substrate | Catalyst (Concentration) | pH | Rate Constant (M⁻¹s⁻¹) | Reference |

| 4-Nitrobenzaldehyde | Arylhydrazine | None | - | ~4.5x faster than 4-methoxybenzaldehyde | [13] |

| Heptapeptide-aldehyde | Heptapeptide-aminooxy | None | 7 | Slow (unspecified) | [13] |

| Citral | Alkoxyamine 1 | Aniline (50 mM) | 7.3 | - | [15] |

| Citral | Alkoxyamine 1 | mPDA (50 mM) | 7.3 | ~2.5x faster than aniline | [14][15] |

| Aldehyde-functionalized protein | Aminooxy-dansyl | Aniline (100 mM) | 7.0 | - | [15] |

| Aldehyde-functionalized protein | Aminooxy-dansyl | mPDA (varying) | 7.0 | Up to 15x more efficient than aniline | [15][16] |

Table 2: Stability of Oxime and Related Linkages

| Linkage | Conditions | Relative Hydrolysis Rate (k_rel) | Half-life | Reference |

| Oxime | pD 7.0 | 1 | Significantly more stable than hydrazones | [10][13] |

| Methylhydrazone | pD 7.0 | ~600 | - | [10] |

| Acetylhydrazone | pD 7.0 | ~300 | - | [10] |

| Semicarbazone | pD 7.0 | ~160 | - | [10] |

| PEG-imine | pH 7.4 | - | Rapid hydrolysis | [12] |

| PEG-oxime | pH 7.4 | - | 25% degradation in 5 days | [12] |

Note: pD is the equivalent of pH in deuterium (B1214612) oxide.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for oxime ligation.

Protocol 1: General Aqueous Oxime Ligation

This protocol is suitable for the conjugation of water-soluble biomolecules.

Materials:

-

Aldehyde or ketone-functionalized molecule (e.g., protein)

-

Aminooxy-containing molecule (e.g., aminooxy-biotin)

-

Reaction Buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0)

-

Catalyst Stock Solution (e.g., 1 M m-phenylenediamine in water)

-

Quenching Solution (e.g., acetone)

Procedure:

-

Dissolve the aldehyde/ketone-functionalized molecule and the aminooxy-containing molecule in the reaction buffer to the desired final concentrations (e.g., 10 µM and 50 µM, respectively)[15].

-

Initiate the reaction by adding the catalyst from the stock solution to the desired final concentration (e.g., 10-100 mM)[2].

-

Incubate the reaction mixture at room temperature or 37°C for a period ranging from minutes to several hours, depending on the reactants and catalyst concentration[2]. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.

-

Once the reaction is complete, unreacted aminooxy groups can be quenched by adding an excess of acetone.

-

Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or reverse-phase HPLC.

Protocol 2: One-Pot Fmoc-Deprotection and Oxime Ligation for Peptides

This protocol is designed for the rapid labeling of peptides synthesized with a protected aminooxy group.

Materials:

-

Fmoc-protected aminooxy-peptide

-

Deprotection Solution (e.g., 30% piperidine (B6355638) in anhydrous DMF)

-

Quenching Acid (e.g., neat TFA)

-

Carbonyl-containing molecule (e.g., FDG)

-

Catalyst (e.g., p-phenylenediamine)

-

Anhydrous DMF

Procedure:

-

Dissolve the Fmoc-protected aminooxy-peptide in the deprotection solution and heat (e.g., 75°C for 1 minute) to remove the Fmoc group[3].

-

Quench the deprotection reaction by adding the quenching acid[3].

-

Add the carbonyl-containing molecule (e.g., 100 equivalents) and the catalyst (e.g., 2 equivalents) dissolved in anhydrous DMF[3].

-

Allow the ligation to proceed for a short duration (e.g., 5 minutes at 75°C)[3].

-

Quench the ligation reaction with acetone[3].

-

Purify the labeled peptide by RP-HPLC.

The following diagram illustrates a general experimental workflow for protein labeling via oxime ligation.

Applications in Drug Development and Research

The unique characteristics of the aminooxy group and oxime ligation have led to their widespread adoption in various scientific domains, particularly in drug development and chemical biology.

-

Antibody-Drug Conjugates (ADCs): The stability and selective formation of the oxime bond make it an excellent choice for linking potent cytotoxic drugs to antibodies, creating ADCs for targeted cancer therapy[19][20][21][22][23]. Aminooxy-containing linkers are commercially available for this purpose[19][20][21][24].

-

Biomolecule Labeling: The aminooxy group is extensively used for the site-specific labeling of proteins, peptides, glycoproteins, and nucleic acids with fluorophores, biotin, or other tags for imaging and detection purposes[6][7][25].

-

Hydrogel Formation: The dynamic nature of the oxime bond can be exploited in the formation of hydrogels for applications in tissue engineering and drug delivery[11][12].

-

PROTACs: Aminooxy-containing linkers are also employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins[20][21].

The logical relationship of factors influencing the choice of oxime ligation for a bioconjugation application is depicted below.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]

- 5. "Aminooxy reagents for synthesis and analysis : expanding the role of o" by Sebastien Laulhe [ir.library.louisville.edu]

- 6. biotium.com [biotium.com]

- 7. Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Oxime metathesis: tuneable and versatile chemistry for dynamic networks - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06011J [pubs.rsc.org]

- 13. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. medchemexpress.com [medchemexpress.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. medchemexpress.com [medchemexpress.com]

- 22. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 23. ADC Conjugation Technologies | AxisPharm [axispharm.com]

- 24. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]

- 25. Aldehyde tag - Wikipedia [en.wikipedia.org]

introduction to Fmoc protecting group chemistry

An In-depth Technical Guide to Fmoc Protecting Group Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, a cornerstone of modern solid-phase peptide synthesis (SPPS). We will delve into the core principles of Fmoc chemistry, its mechanism of action, and provide detailed experimental protocols for its application.

Core Principles of Fmoc Chemistry

The Fmoc group is an amine-protecting group widely used in organic synthesis, particularly in the synthesis of peptides and oligonucleotides. Its popularity stems from its unique lability under basic conditions, while remaining stable to acidic and hydrolytic environments. This orthogonality is a key advantage in multi-step syntheses where other acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group, are employed for the protection of amino acid side chains.[1][2]

The Fmoc/tBu strategy in SPPS utilizes the base-labile Fmoc group for temporary Nα-amino protection and acid-labile tert-butyl (tBu)-based groups for the permanent protection of reactive amino acid side chains.[3] This approach allows for the selective deprotection of the Nα-amino group at each cycle of peptide chain elongation without affecting the side-chain protecting groups. The final cleavage of the peptide from the resin and the removal of all side-chain protecting groups are typically achieved in a single step using a strong acid, such as trifluoroacetic acid (TFA).[3][4]

Advantages of Fmoc Chemistry:

-

Mild Deprotection Conditions: The use of a mild base, typically piperidine (B6355638), for Fmoc removal preserves the integrity of acid-sensitive amino acid side chains and modifications like glycosylation and phosphorylation.[5][6]

-

Orthogonality: The Fmoc group is orthogonal to the acid-labile side-chain protecting groups, allowing for selective deprotection and minimizing side reactions.[1][2][5]

-

Ease of Monitoring: The cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct which has a strong UV absorbance, allowing for real-time monitoring of the deprotection step.[3]

-

Safety: The avoidance of strong acids like liquid hydrogen fluoride (B91410) (HF), which is used in the final cleavage step of Boc chemistry, makes the Fmoc strategy safer and requires less specialized equipment.[6][7]

Disadvantages of Fmoc Chemistry:

-

Cost: Fmoc-protected amino acids can be more expensive than their Boc-protected counterparts.[5]

-

Aggregation: The neutral conditions of Fmoc deprotection can sometimes lead to peptide aggregation, especially for hydrophobic sequences.[3][8]

-

Side Reactions: Base-catalyzed side reactions such as aspartimide formation and diketopiperazine formation can occur.[9][10]

Mechanism of Fmoc Protection and Deprotection

Protection: The Fmoc group is introduced to the primary or secondary amine of an amino acid using Fmoc-chloride (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base.[11]

Deprotection: The removal of the Fmoc group is a base-catalyzed β-elimination reaction. A mild base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF), abstracts the acidic proton on the fluorenyl ring system. This leads to the formation of a dibenzofulvene intermediate and the release of the free amine and carbon dioxide.[3][12][13] The dibenzofulvene byproduct is scavenged by the excess piperidine to form a stable adduct.[3][12]

References

- 1. benchchem.com [benchchem.com]

- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]